molecular formula C10H20N4O B8023357 N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine

N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8023357
M. Wt: 212.29 g/mol
InChI Key: SRJAKQJLGUWITI-UHFFFAOYSA-N
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Description

N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine: is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethoxypropyl and ethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions.

Properties

IUPAC Name

3-N-(3-ethoxypropyl)-1-ethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-3-14-8-9(11)10(13-14)12-6-5-7-15-4-2/h8H,3-7,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJAKQJLGUWITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCCCOCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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